2-(4-Fluorophenyl)-7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine
Description
2-(4-Fluorophenyl)-7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 5. This scaffold is of significant interest due to its structural similarity to purine analogs, enabling interactions with biological targets such as kinases and bacterial enzymes. Its synthesis typically involves multicomponent reactions, as seen in analogous pyrimido[4,5-d]pyrimidine derivatives .
Properties
CAS No. |
20352-41-4 |
|---|---|
Molecular Formula |
C13H13FN4 |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C13H13FN4/c1-8-15-6-10-7-16-12(18-13(10)17-8)9-2-4-11(14)5-3-9/h2-6,12,16H,7H2,1H3,(H,15,17,18) |
InChI Key |
QSVDGTUZJCSAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNC(NC2=N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Fluorophenyl)-7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine is a member of the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Structure and Composition
- Molecular Formula : CHFN
- IUPAC Name : this compound
- SMILES Notation : CN1C(=NC(=N1)C2=C(C(=N2)C=C(F)C=C)N)C(C)=N
Physical Properties
- Melting Point : Data not widely available; further studies needed.
- Solubility : Solubility in various solvents should be explored for formulation purposes.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines. A study highlighted that substituents on the pyrimidine ring can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been evaluated. Research indicates that modifications to the fluorophenyl group can increase activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
Enzyme Inhibition
Inhibition of specific enzymes such as phosphodiesterases (PDEs) has been noted. Compounds with similar scaffolds have shown promising results in inhibiting PDE4 and PDE10A, which are implicated in neurodegenerative diseases . The biological activity of these compounds suggests a potential role in treating conditions like Alzheimer's and Parkinson's disease.
Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydropyrimido derivatives demonstrated that the introduction of a fluorine atom significantly enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results showed that certain modifications led to decreased MIC values, suggesting enhanced potency .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC = 10 µM | |
| Antimicrobial | MIC Assay | MIC = 5 µg/mL against Staphylococcus | |
| Enzyme Inhibition | PDE Assay | IC = 2.44 µM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Substituent | Biological Activity |
|---|---|---|
| Base Compound | None | Low activity |
| Fluorinated Variant | 4-Fluorophenyl | Increased anticancer activity |
| Methylated Variant | Methyl Group | Enhanced enzyme inhibition |
Comparison with Similar Compounds
Substituent Impact on Antibacterial Activity
- Electronegative Groups : Derivatives with 4-fluorophenyl or 4-chlorophenyl substituents exhibit enhanced antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus). However, these groups reduce solubility, necessitating a balance between potency and bioavailability .
- Methoxy Groups : 4-Methoxyphenyl analogs show improved solubility but diminished antibacterial effects, likely due to reduced electron-withdrawing capacity .
Anticancer Activity and Structural Requirements
- Core Modifications: Thiazolo[4,5-d]pyrimidine derivatives with trifluoromethyl groups (e.g., compound 2b) demonstrate superior antiproliferative activity compared to non-fluorinated analogs, highlighting the role of fluorination in enhancing membrane permeability .
- Aryl Substituents: In pyrimido[4,5-d]pyrimidine-triones, 4-nitrophenyl or 4-aminophenyl groups are essential for binding to tyrosine kinases or tubulin, as seen in compounds 65c and 65f .
Antibacterial Activity
- Cyclization and Activity: Cyclization to the pyrimido[4,5-d]pyrimidine system is critical for antibacterial efficacy. For example, non-cyclized precursors of 1,2,3-aryl derivatives show negligible activity, while cyclized analogs inhibit bacterial growth at MIC values of 8–32 µg/mL .
- Stereochemical Effects : Isolated stereoisomers of 1,2,3,7-tetraaryl derivatives (e.g., compound 6f) exhibit divergent antibacterial profiles, suggesting chirality-dependent target interactions .
Anticancer and Kinase-Inhibitory Activity
- CDK2 Inhibition : Pyrimido[4,5-d]pyrimidine derivatives with hydrophobic substituents (e.g., methyl or phenyl) show high fit values in pharmacophore models for CDK2 binding, comparable to roscovitine .
- Selectivity: Compounds like 65f are potent against MCF-7 and HeLa cells but inactive against MCF-10A (non-cancerous line), indicating tumor-selective mechanisms .
Preparation Methods
Reaction Design and Mechanistic Insights
The one-pot, three-component assembly of 2-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine leverages a condensation pathway involving 2-aminobenzimidazole, 4-fluorobenzaldehyde, and ethyl acetoacetate or cyanoacetamide derivatives. Silica sulfuric acid (SSA) acts as a Brønsted acid catalyst in ethylene glycol (EG), facilitating proton transfer and cyclization. The reaction proceeds via:
Optimization of Reaction Conditions
Critical parameters include catalyst loading, solvent choice, and temperature. As demonstrated in Table 1, SSA/EG outperforms alternatives like PPA/SiO₂ or HClO₄/SiO₂, achieving 99% yield in 1 minute for analogous tetracycles.
Table 1. Catalyst Screening for Tetrahydropyrimido[4,5-d]Pyrimidine Synthesis
| Catalyst (0.11 mol) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| None | EG | 90 | 50 |
| PPA/SiO₂ | EG | 10 | 87 |
| HClO₄/SiO₂ | EG | 10 | 93 |
| SSA | EG | 1 | 99 |
| SSA | H₂O | 30 | 75 |
| SSA | MeOH | 60 | 80 |
Ethylene glycol’s high polarity and boiling point (197°C) enhance reactant solubility and thermal stability, while SSA’s acidic sites accelerate protonation steps.
Ultrasound-Assisted Synthesis in Ethylene Glycol
Sonochemical Activation
Ultrasonic irradiation (35 kHz, 65°C) reduces reaction times by 80–90% compared to conventional heating. Cavitation-induced micro-mixing promotes rapid intermediate formation, as evidenced in the synthesis of pyrimido[4,5-b]quinolines. Applied to the target compound, this method could theoretically achieve completion within 10–15 minutes.
Solvent and Substrate Compatibility
Ethylene glycol remains the solvent of choice due to its compatibility with ultrasound and ability to stabilize polar intermediates. Substrates with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit faster reaction kinetics than electron-donating analogues.
Alternative Catalytic Systems and Comparative Analysis
Zirconium Sulfophenylphosphonate and Fe₃O₄@SSA
Zirconium-based catalysts offer recyclability but require longer times (2–4 hours). Fe₃O₄@SSA nanocomposites enable magnetic separation, though yields plateau at 85–90%.
Solvent-Free Conditions
Neat reactions under microwave irradiation (100–120°C) eliminate solvent waste but demand precise temperature control to avoid side products like decarboxylated derivatives.
Table 2. Method Comparison for Target Compound Synthesis
| Method | Catalyst | Time | Yield (%) | Advantages |
|---|---|---|---|---|
| SSA/EG | Silica sulfuric | 1 min | 99 | High yield, rapid |
| Ultrasound/EG | None | 15 min | 95* | Energy-efficient, scalable |
| Zirconium catalyst | ZrSPP | 2 hr | 88 | Recyclable |
| Solvent-free MW | None | 30 min | 82 | Eco-friendly |
*Theoretical projection based on analogous reactions.
Structural Characterization and Purity Considerations
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (7:3) achieves >98% purity. HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms absence of des-fluoro impurities.
Industrial Scalability and Environmental Impact
SSA/EG systems are economically viable, with SSA costing $0.50/g and EG $1.20/L. A life-cycle assessment (LCA) estimates a 40% reduction in E-factor compared to traditional HCl-catalyzed methods.
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclization and functional group introduction. For fluorinated analogs like this compound, metal-free conditions using β-CF3 aryl ketones as precursors under mild temperatures (60–80°C) can achieve yields >80% . Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., acetic acid) critically affect regioselectivity and purity. Microwave-assisted synthesis may reduce reaction time while maintaining high yields .
Basic: What spectroscopic techniques are essential for characterizing its structure?
Methodological Answer:
Key techniques include:
- 1H/13C/19F NMR : To confirm substituent positions (e.g., fluorophenyl groups) and assess purity. For example, 19F NMR can resolve fluorinated regioisomers .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .
- Single-crystal X-ray diffraction : Resolves stereochemistry and molecular packing, as demonstrated for structurally related pyrimidines .
Advanced: How can computational modeling optimize its binding affinity to biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with targets like kinases or GPCRs. Focus on:
- Electrostatic potential mapping : To identify fluorophenyl interactions with hydrophobic pockets.
- Pharmacophore alignment : Compare with known inhibitors (e.g., p38α MAPK inhibitors in ).
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding kinetics .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Dose-response standardization : Use IC50/EC50 values normalized to controls.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays ) with cell viability (MTT assays).
- HPLC-MS purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., p38α MAPK ).
- Antimicrobial activity : Broth microdilution for MIC determination against Gram+/− bacteria .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) via SRB or MTT assays .
Advanced: How to design SAR studies for fluorophenyl-modified analogs?
Methodological Answer:
- Substituent variation : Replace 4-fluorophenyl with 2,4-difluorophenyl or trifluoromethyl groups to assess steric/electronic effects .
- Core scaffold modifications : Compare pyrimido[4,5-d]pyrimidine with pyrazolo[3,4-d]pyrimidine cores .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate structural features with activity .
Basic: What storage conditions preserve compound stability?
Methodological Answer:
- Temperature : Store at −20°C in airtight, light-resistant vials.
- Solubility : Use DMSO for stock solutions (≤10 mM) to prevent hydrolysis.
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Advanced: How to address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or acetyl groups for enhanced hydrophilicity .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles .
- Co-solvent systems : Combine with cyclodextrins or surfactants (e.g., Tween-80) .
Basic: How to validate synthetic intermediates using chromatographic methods?
Methodological Answer:
- HPLC-DAD/ELSD : Monitor reaction progress with C18 columns (acetonitrile/water gradients) .
- TLC with UV visualization : Use silica gel plates and iodine vapor for rapid purity checks .
Advanced: What strategies improve selectivity over off-target kinases?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
